![molecular formula C7H13Cl2N3 B134685 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine dihydrochloride CAS No. 157327-45-2](/img/structure/B134685.png)

2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine dihydrochloride

Descripción general

Descripción

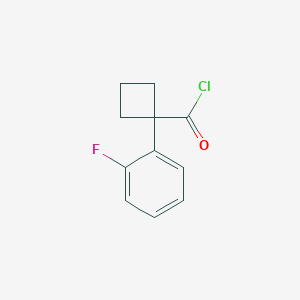

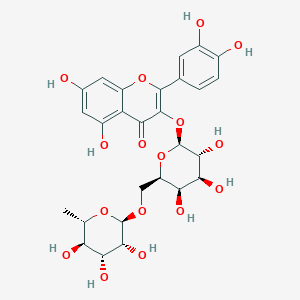

“2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine dihydrochloride” is a chemical compound with the molecular formula C7H13Cl2N3 . It’s a derivative of the pyrazolo[4,3-C]pyridine class .

Synthesis Analysis

The synthesis of this compound and its analogs involves a two-step reaction . More details about the synthesis process can be found in the referenced articles .

Molecular Structure Analysis

The molecular weight of this compound is 210.10 g/mol . The InChIKey, a unique identifier for chemical substances, is ABBAYPXCQSWDQG-UHFFFAOYSA-N . The canonical SMILES representation is CN1C=C2CNCCC2=N1.Cl.Cl .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 210.104 g/mol and a LogP value of 1.99860 . Other properties such as density, boiling point, and melting point are not available .

Aplicaciones Científicas De Investigación

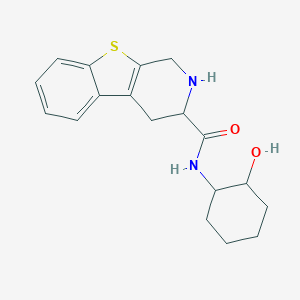

Antiproliferative Activity in Cancer Cells

- Researchers have investigated the antiproliferative effects of 2-Methyl-THPP against several cancer cell lines, including K562, MV4-11, and MCF-7 . The most potent compound, 4-(2,6-Diphenyl-2H-pyrazolo[4,3-C]pyridin-7-yl)phenol , displayed low micromolar GI50 values. It induced poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activated caspase 9 (an initiator enzyme of the apoptotic cascade), and reduced the expression levels of proliferating cell nuclear antigen (PCNA). These findings suggest a complex action combining antiproliferative effects with cell death induction.

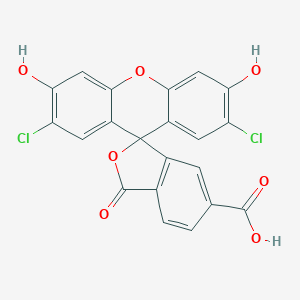

Fluorescent pH Indicator

- Among the synthesized compounds, 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-C]pyridine emerged as a potent pH indicator. It enables both fluorescence intensity-based and ratiometric pH sensing . This property could find applications in biological imaging, environmental monitoring, and chemical analysis.

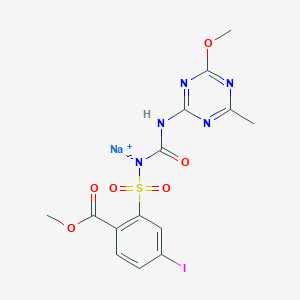

Synthetic Chemistry and Medicinal Chemistry

- The synthesis of 2-Methyl-THPP involves iodine-mediated electrophilic cyclization and Suzuki cross-couplings with various boronic acids and alkylation reactions . Researchers can explore its derivatives for drug development, especially in the context of pyrazole-type compounds.

Biological Studies

- Investigating the effects of 2-Methyl-THPP on cellular processes, such as apoptosis and microtubule-associated protein 1-light chain 3 (LC3) fragmentation, provides insights into its mechanisms of action . These studies contribute to our understanding of cellular pathways.

Materials Science

- The fluorescence properties of 2-Methyl-THPP derivatives, particularly their pH sensitivity, could be harnessed for designing smart materials, sensors, or probes . For instance, they might be useful in developing pH-responsive drug delivery systems.

Analytical Chemistry

- Researchers can explore the use of 2-Methyl-THPP derivatives as analytical reagents or indicators due to their distinct fluorescence properties . These compounds may find applications in pH titrations, quality control, and environmental monitoring.

Safety and Hazards

Direcciones Futuras

Future research could focus on the modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline . Additionally, compounds with an electron-deficient aromatic ring at R2 have shown better inhibition of c-Met, indicating a potential direction for future studies .

Mecanismo De Acción

Target of Action

Similar compounds have shown antiproliferative activity against cancer cell lines , suggesting potential targets within cellular proliferation pathways.

Mode of Action

It has been suggested that similar compounds can induce poly (adp-ribose) polymerase 1 (parp-1) cleavage, activate the initiator enzyme of apoptotic cascade caspase 9, induce a fragmentation of microtubule-associated protein 1-light chain 3 (lc3), and reduce the expression levels of proliferating cell nuclear antigen (pcna) . These actions suggest a complex mode of action that combines antiproliferative effects with the induction of cell death .

Biochemical Pathways

The compound’s interaction with its targets likely affects multiple biochemical pathways. The induction of PARP-1 cleavage and activation of caspase 9 suggest involvement in apoptosis pathways . The reduction in PCNA levels indicates potential effects on DNA replication and cell cycle progression .

Result of Action

The compound’s action results in a decrease in cellular proliferation and an increase in cell death, as evidenced by its antiproliferative activity against cancer cell lines . This is likely due to its effects on apoptosis and cell cycle progression pathways .

Action Environment

Environmental factors such as pH and temperature could potentially influence the compound’s action, efficacy, and stability. It’s worth noting that similar compounds have been identified as potent pH indicators, suggesting that changes in environmental pH could potentially influence their activity .

Propiedades

IUPAC Name |

2-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c1-10-5-6-4-8-3-2-7(6)9-10;;/h5,8H,2-4H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBAYPXCQSWDQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2CNCCC2=N1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30671944 | |

| Record name | 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine dihydrochloride | |

CAS RN |

157327-45-2 | |

| Record name | 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (2Z)-3-(2-fluoro-4,5-dimethoxyphenyl)-2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)acrylate](/img/structure/B134620.png)

![[(1S,2R)-2-(Diethylcarbamoyl)-2-phenylcyclopropyl]methylazanium;chloride](/img/structure/B134622.png)

![(3R,3aS,6R,6aS,10R,10aS)-10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one](/img/structure/B134631.png)

![methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B134632.png)

![(E)-2,2-Dimethyl-propanoic Acid 4-[4-Chloro-1-(4-hydroxyphenyl)-2-phenyl-1-butenyl]phenyl Ester](/img/structure/B134642.png)